1-(4-Chlorophenyl)-2-nitrobutan-1-ol
Overview
Description
1-(4-Chlorophenyl)-2-nitrobutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a butanol backbone
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-nitrobutan-1-ol typically involves the nitration of 1-(4-Chlorophenyl)butan-1-ol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective formation of the nitro compound. Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-nitrobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-nitrobutan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-nitrobutan-1-ol can be compared with other nitro and chlorophenyl-containing compounds:
1-(4-Chlorophenyl)-2-nitropropane: Similar in structure but with a shorter carbon chain, affecting its reactivity and applications.
1-(4-Chlorophenyl)-2-nitroethane: Even shorter carbon chain, leading to different physical and chemical properties.
1-(4-Chlorophenyl)-2-nitrobutane:
Each of these compounds has unique properties and applications, highlighting the importance of the specific functional groups and carbon chain length in determining their behavior and uses.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-nitrobutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-2-9(12(14)15)10(13)7-3-5-8(11)6-4-7/h3-6,9-10,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNZDNQICLZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277761 | |
Record name | 1-(4-chlorophenyl)-2-nitrobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-99-7 | |
Record name | NSC3945 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chlorophenyl)-2-nitrobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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